molecular formula C9H8N2O3 B12288743 Methyl 6-cyano-2-methoxynicotinate

Methyl 6-cyano-2-methoxynicotinate

Cat. No.: B12288743
M. Wt: 192.17 g/mol
InChI Key: IPSVINBSQOYNSV-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-methoxynicotinate is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol It is a derivative of nicotinic acid and is characterized by the presence of a cyano group at the 6-position and a methoxy group at the 2-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-methoxynicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylnicotinic acid with methyl alcohol in the presence of a catalyst . Another method includes the use of cyanoacetylation reactions, where cyanoacetamides are treated with various reagents to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: Methyl 6-cyano-2-methoxynicotinate is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-cyano-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)4-3-6(5-10)11-8/h3-4H,1-2H3

InChI Key

IPSVINBSQOYNSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C#N)C(=O)OC

Origin of Product

United States

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